N'-[(2-methoxyphenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N'-[(2-methoxyphenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a useful research compound. Its molecular formula is C14H15N3O4 and its molecular weight is 289.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.10625597 g/mol and the complexity rating of the compound is 377. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N1-(2-methoxybenzyl)-N2-(5-methylisoxazol-3-yl)oxalamide is the extracellular signal-regulated kinases 1/2 (ERK1/2) . ERK1/2 are key components of the MAP kinase pathway, which plays a crucial role in cell proliferation, differentiation, and survival .
Mode of Action
N1-(2-methoxybenzyl)-N2-(5-methylisoxazol-3-yl)oxalamide interacts with its targets, ERK1/2, by inhibiting their activity . This inhibition disrupts the MAP kinase pathway, leading to changes in cellular processes such as cell proliferation and survival .
Biochemical Pathways
The compound primarily affects the MAP kinase pathway . This pathway is involved in transmitting signals from receptors on the cell surface to DNA in the nucleus. It plays a key role in cell proliferation, differentiation, and survival. By inhibiting ERK1/2, the compound disrupts this pathway, potentially leading to decreased cell proliferation and survival .
Result of Action
The inhibition of ERK1/2 and the disruption of the MAP kinase pathway by N1-(2-methoxybenzyl)-N2-(5-methylisoxazol-3-yl)oxalamide can lead to decreased cell proliferation and survival . This makes the compound a potential candidate for antineoplastic activity , which means it could be used in the treatment of cancer .
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-9-7-12(17-21-9)16-14(19)13(18)15-8-10-5-3-4-6-11(10)20-2/h3-7H,8H2,1-2H3,(H,15,18)(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOMDFYMYKITNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.